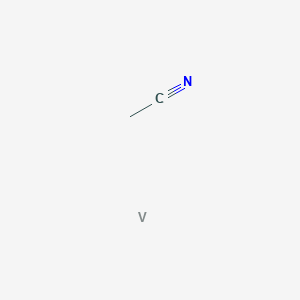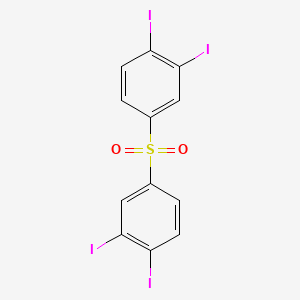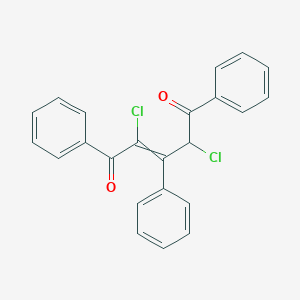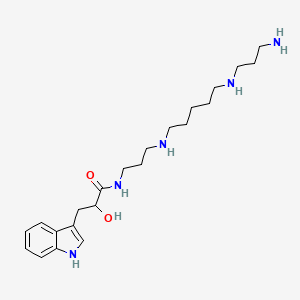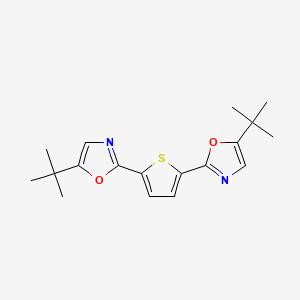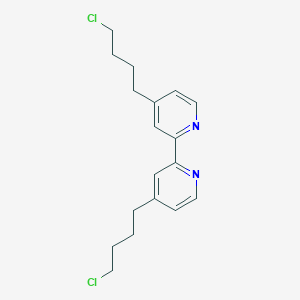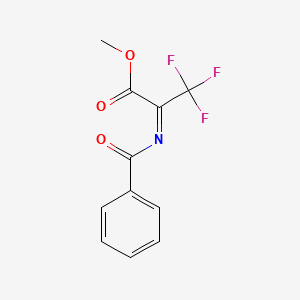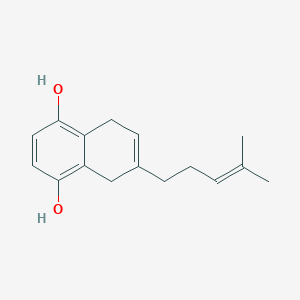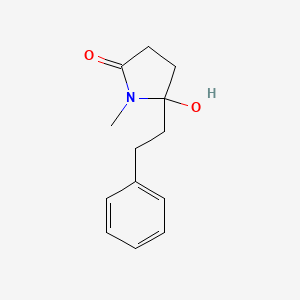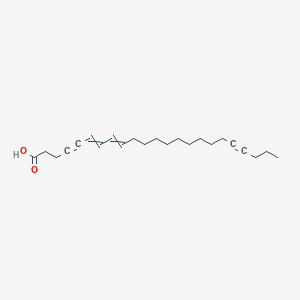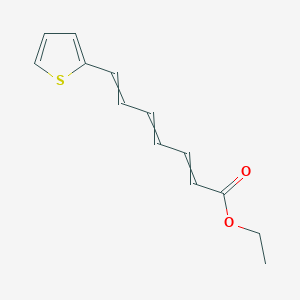
Piperazine, 1-(1-oxodecyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1-oxodecyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group and a decanoyl group attached to the piperazine ring
Preparation Methods
The synthesis of Piperazine, 1-(1-oxodecyl)-4-phenyl- typically involves the reaction of piperazine with 1-bromodecane and phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
Piperazine, 1-(1-oxodecyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or decanoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Piperazine, 1-(1-oxodecyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infections.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the synthesis of other chemical compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-oxodecyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine, 1-(1-oxodecyl)-4-phenyl- can be compared with other piperazine derivatives, such as:
- Piperazine, 1-(1-oxodecyl)-4-methyl-
- Piperazine, 1-(1-oxodecyl)-4-ethyl-
- Piperazine, 1-(1-oxodecyl)-4-propyl-
These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The uniqueness of Piperazine, 1-(1-oxodecyl)-4-phenyl- lies in the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
150558-02-4 |
|---|---|
Molecular Formula |
C20H32N2O |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)decan-1-one |
InChI |
InChI=1S/C20H32N2O/c1-2-3-4-5-6-7-11-14-20(23)22-17-15-21(16-18-22)19-12-9-8-10-13-19/h8-10,12-13H,2-7,11,14-18H2,1H3 |
InChI Key |
GBGWDNHHMJAXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
